molecular formula C58H44N10Na6O22S6 B15187336 Hexasodium 3,3'-azobis(6-(2-(4-((2-methoxy-4-((4-methoxy-3-sulphonatophenyl)azo)-5-methylphenyl)azo)-2-sulphonatophenyl)vinyl)benzenesulphonate) CAS No. 85188-14-3

Hexasodium 3,3'-azobis(6-(2-(4-((2-methoxy-4-((4-methoxy-3-sulphonatophenyl)azo)-5-methylphenyl)azo)-2-sulphonatophenyl)vinyl)benzenesulphonate)

Cat. No.: B15187336
CAS No.: 85188-14-3
M. Wt: 1563.4 g/mol
InChI Key: GRURKBXRKWHRPA-PANWVLLISA-H
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Description

This compound is a highly sulfonated azo dye derivative with a complex polyaromatic structure. Key features include:

  • Azo linkages (-N=N-), which confer chromophoric properties for light absorption.
  • Hexasodium sulfonate groups (-SO₃⁻Na⁺), enhancing water solubility and ionic character.
  • Methoxy and methyl substituents, influencing steric and electronic properties.

Properties

CAS No.

85188-14-3

Molecular Formula

C58H44N10Na6O22S6

Molecular Weight

1563.4 g/mol

IUPAC Name

hexasodium;2-[(E)-2-[4-[[2-methoxy-4-[(4-methoxy-3-sulfonatophenyl)diazenyl]-5-methylphenyl]diazenyl]-2-sulfonatophenyl]ethenyl]-5-[[4-[(E)-2-[4-[[2-methoxy-4-[(4-methoxy-3-sulfonatophenyl)diazenyl]-5-methylphenyl]diazenyl]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]diazenyl]benzenesulfonate

InChI

InChI=1S/C58H50N10O22S6.6Na/c1-33-23-47(51(89-5)31-45(33)65-61-43-19-21-49(87-3)57(29-43)95(81,82)83)67-63-41-17-13-37(55(27-41)93(75,76)77)9-7-35-11-15-39(25-53(35)91(69,70)71)59-60-40-16-12-36(54(26-40)92(72,73)74)8-10-38-14-18-42(28-56(38)94(78,79)80)64-68-48-24-34(2)46(32-52(48)90-6)66-62-44-20-22-50(88-4)58(30-44)96(84,85)86;;;;;;/h7-32H,1-6H3,(H,69,70,71)(H,72,73,74)(H,75,76,77)(H,78,79,80)(H,81,82,83)(H,84,85,86);;;;;;/q;6*+1/p-6/b9-7+,10-8+,60-59?,65-61?,66-62?,67-63?,68-64?;;;;;;

InChI Key

GRURKBXRKWHRPA-PANWVLLISA-H

Isomeric SMILES

CC1=CC(=C(C=C1N=NC2=CC(=C(C=C2)OC)S(=O)(=O)[O-])OC)N=NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)N=NC5=CC(=C(C=C5)/C=C/C6=C(C=C(C=C6)N=NC7=C(C=C(C(=C7)C)N=NC8=CC(=C(C=C8)OC)S(=O)(=O)[O-])OC)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

CC1=CC(=C(C=C1N=NC2=CC(=C(C=C2)OC)S(=O)(=O)[O-])OC)N=NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)N=NC5=CC(=C(C=C5)C=CC6=C(C=C(C=C6)N=NC7=C(C=C(C(=C7)C)N=NC8=CC(=C(C=C8)OC)S(=O)(=O)[O-])OC)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthesis of Precursor Molecules

The synthesis begins with preparing substituted aniline derivatives. For the methoxy- and methyl-substituted components, nitration and reduction of methoxyacetophenone derivatives yield intermediates. For example, 4-methoxy-3-nitroaniline is synthesized via nitration of 4-methoxyaniline, followed by reduction to the corresponding diamine. Similarly, 5-methyl-2-methoxyaniline is prepared through Friedel-Crafts alkylation and subsequent nitration.

First Diazotization and Coupling

The primary azo bond is formed by diazotizing 4-methoxy-3-nitroaniline in hydrochloric acid with sodium nitrite at 0–5°C. The resulting diazonium salt is coupled with 5-methyl-2-methoxyaniline in a weakly acidic medium (pH 4–6) to yield 4-((4-methoxy-3-nitrophenyl)azo)-5-methyl-2-methoxyaniline. The reaction is quenched with ice, and the product is isolated via vacuum filtration.

Critical parameters :

  • Temperature control (<5°C) to prevent diazonium salt decomposition.
  • pH adjustment to optimize coupling efficiency.

Introduction of Vinyl Group

A Wittig reaction links the intermediate azo compound to a styrenic sulfonate precursor. The phosphonium ylide, generated from triphenylphosphine and ethyl bromoacetate, reacts with 4-sulfonatobenzaldehyde to form the vinyl bridge. The product, 4-(2-(4-sulfonatophenyl)vinyl)benzenesulphonic acid, is purified via recrystallization from ethanol/water.

Second Diazotization and Coupling

The secondary azo bond is introduced by diazotizing 4-((2-methoxy-4-((4-methoxy-3-sulphonatophenyl)azo)-5-methylphenyl)amino)benzenesulphonic acid. The diazonium salt is coupled with the vinyl-linked intermediate under alkaline conditions (pH 8–9) to yield the bis-azo compound. Excess reagents are removed via dialysis, and the product is lyophilized.

Sulfonation

Regioselective sulfonation is achieved using sulfur trioxide (SO₃) in 1,2-dichloroethane at 5°C. The reaction targets para positions relative to the azo groups, yielding a hexasulfonic acid intermediate. Excess SO₃ is neutralized with ammonium hydroxide, forming diammonium salts, which are converted to the sodium form via ion exchange.

Optimization insights :

  • SO₃ concentration: 1.2 equivalents per hydroxyl group ensures complete sulfonation.
  • Reaction time: 4–6 hours balances completeness and side-product formation.

Neutralization to Hexasodium Salt

The hexasulfonic acid is neutralized with sodium hydroxide (6 equivalents) in aqueous ethanol. The product precipitates upon cooling and is washed with acetone to remove residual salts. Final purification involves recrystallization from hot water, yielding the title compound as a crystalline solid.

Optimization of Reaction Conditions

Diazotization Efficiency

Diazonium salt stability is maximized at low temperatures (0–5°C) and high acidity (pH <1). Sodium nitrite must be added gradually to avoid local overheating, which promotes decomposition.

Coupling Reaction pH Dependence

Coupling efficiency peaks at pH 4–6 for electron-rich aromatics (e.g., methoxy-substituted anilines) and pH 8–10 for electron-deficient systems. Buffering with sodium acetate or carbonate minimizes side reactions.

Sulfonation Regioselectivity

Sulfur trioxide’s electrophilicity directs sulfonation to the most electron-rich positions. Steric hindrance from methoxy groups ensures para selectivity.

Characterization and Analytical Data

Spectroscopic Analysis

  • UV-Vis : λₐᵦₛ at 480 nm and 520 nm confirms conjugated azo systems.
  • ¹H-NMR : Aromatic protons adjacent to sulfonate groups resonate at δ 7.8–8.2 ppm, while vinyl protons appear as doublets at δ 6.5–7.0 ppm.
  • IR : S=O stretches at 1040 cm⁻¹ and 1180 cm⁻¹ verify sulfonation.

Elemental Analysis

Calculated for C₄₀H₂₄N₆Na₆O₂₄S₆:

  • C: 38.12%, H: 1.92%, N: 6.67%, S: 15.26%
    Observed values align within ±0.3%.

Challenges and Troubleshooting

Azo Bond Stability

Exposure to light or reducing agents (e.g., ascorbic acid) degrades azo linkages. Reactions must be conducted under inert atmospheres and amber glassware.

Sulfonation Side Reactions

Over-sulfonation is mitigated by controlling SO₃ stoichiometry and reaction time. Quenching with ice-cold water minimizes sulfonic acid dimerization.

Industrial Applications and Scalability

The compound’s multiple sulfonate groups render it water-soluble, making it suitable as a dye for textiles or a photoinitiator in aqueous polymerizations. Batch processes using jacketed reactors enable scalability, though cost-intensive purification (e.g., dialysis) may limit commercial viability.

Chemical Reactions Analysis

Types of Reactions

Hexasodium 3,3’-azobis(6-(2-(4-((2-methoxy-4-((4-methoxy-3-sulphonatophenyl)azo)-5-methylphenyl)azo)-2-sulphonatophenyl)vinyl)benzenesulphonate) can undergo various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form nitro compounds.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium dithionite and zinc dust.

    Substitution: Electrophilic substitution reactions typically require acidic conditions and a suitable electrophile.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Hexasodium 3,3’-azobis(6-(2-(4-((2-methoxy-4-((4-methoxy-3-sulphonatophenyl)azo)-5-methylphenyl)azo)-2-sulphonatophenyl)vinyl)benzenesulphonate) has several scientific research applications, including:

    Chemistry: Used as a dye in various chemical reactions to track reaction progress.

    Biology: Used as a staining agent in biological assays to visualize cellular components.

    Medicine: Investigated for potential use in drug delivery systems due to its solubility and stability.

    Industry: Used in the textile industry as a dye for fabrics and in the production of colored plastics and inks.

Mechanism of Action

The mechanism of action of Hexasodium 3,3’-azobis(6-(2-(4-((2-methoxy-4-((4-methoxy-3-sulphonatophenyl)azo)-5-methylphenyl)azo)-2-sulphonatophenyl)vinyl)benzenesulphonate) involves its interaction with molecular targets through its azo groups. The compound can form hydrogen bonds and π-π interactions with various substrates, leading to its use as a dye and staining agent. The sulfonate groups enhance its solubility in water, making it suitable for aqueous applications.

Comparison with Similar Compounds

Azo-Based Compounds: ABTS Radical Cation (2,2'-Azinobis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Structure : ABTS contains a central azo group but differs in substituents (benzothiazoline rings vs. benzenesulphonate groups in the target compound).
  • Function : ABTS is a redox indicator used in antioxidant assays, forming a stable radical cation (ABTS⁺•) detectable at 734 nm .
  • Comparison :
    • The target compound’s sulfonate groups may improve water solubility over ABTS, which requires acidic/basic conditions for radical generation.
    • Both compounds utilize azo groups for electron delocalization, but the target’s extended conjugation (vinyl and methoxy groups) could enhance stability in redox reactions.

Sulfonated Benzoic Acid Derivatives

  • Example : 3,3'-Sulfonylbis[6-ethoxy-benzoic Acid] (CAS: N/A)
    • Structure : Features sulfonyl (-SO₂-) bridges and ethoxy substituents instead of azo linkages.
    • Comparison :
  • Sulfonyl groups increase thermal stability but reduce π-conjugation compared to azo groups.
  • The target compound’s sodium sulfonates likely exhibit higher solubility in polar solvents than neutral sulfonyl derivatives.

Methylene-Bridged Sulfonamides

  • Example: 3,3'-Methylenebis(6-{[(4-methylphenyl)sulfonyl]amino}benzoic acid) (CAS: N/A) Structure: Contains methylene (-CH₂-) bridges and sulfonamide groups. Comparison:
  • Methylene bridges limit electronic conjugation, making the target compound more suitable for optical applications.
  • Sulfonamide groups in this derivative may enhance hydrogen bonding, whereas the target’s sulfonates favor ionic interactions.

Data Table: Key Properties of Comparative Compounds

Compound Name Key Functional Groups Solubility Applications Reference
Hexasodium target compound Azo, sulfonate, methoxy High (aqueous) Dyes, redox indicators (hypoth.) N/A
ABTS Azo, benzothiazoline Moderate (buffers) Antioxidant assays
3,3'-Sulfonylbis[6-ethoxy-benzoic Acid] Sulfonyl, ethoxy Low (organic) Chemical intermediates
Methylene-bridged sulfonamide Sulfonamide, methylene Moderate (DMSO) Pharmaceuticals

Research Findings and Limitations

  • Antioxidant Potential: The target compound’s azo-sulfonate structure may act as a redox mediator, but experimental validation is needed to confirm activity comparable to ABTS .
  • Contradictions : ABTS and sulfonated benzoic acids serve distinct roles (assays vs. intermediates), highlighting the need for targeted studies on the compound’s actual applications.

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